molecular formula C18H22N2O2 B7507134 2-(2-acetyl-1H-isoquinolin-1-yl)-N-cyclopentylacetamide

2-(2-acetyl-1H-isoquinolin-1-yl)-N-cyclopentylacetamide

Cat. No. B7507134
M. Wt: 298.4 g/mol
InChI Key: VMJDYXFKTCNIKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-acetyl-1H-isoquinolin-1-yl)-N-cyclopentylacetamide, also known as A-836,339, is a compound that belongs to the class of isoquinoline derivatives. It has been studied extensively for its potential use in scientific research applications, particularly in the field of neuroscience.

Mechanism of Action

2-(2-acetyl-1H-isoquinolin-1-yl)-N-cyclopentylacetamide binds to the NOP receptor and blocks its activation by nociceptin/orphanin FQ peptide, resulting in the inhibition of downstream signaling pathways. This leads to the modulation of neurotransmitter release, ion channel activity, and intracellular signaling cascades, ultimately affecting various physiological and behavioral responses.
Biochemical and Physiological Effects:
Studies have shown that 2-(2-acetyl-1H-isoquinolin-1-yl)-N-cyclopentylacetamide can modulate pain perception, stress response, anxiety-like behavior, and drug addiction in animal models. It has also been found to have potential therapeutic effects in various pathological conditions, such as neuropathic pain, depression, and drug withdrawal. However, further research is needed to fully elucidate its biochemical and physiological effects.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-(2-acetyl-1H-isoquinolin-1-yl)-N-cyclopentylacetamide in lab experiments is its high selectivity and potency for the NOP receptor, which allows for specific targeting of this receptor without affecting other related receptors. However, its limited solubility and stability may pose challenges in certain experimental settings.

Future Directions

There are several potential future directions for the study of 2-(2-acetyl-1H-isoquinolin-1-yl)-N-cyclopentylacetamide. One area of focus could be the investigation of its therapeutic potential in various neurological and psychiatric disorders, such as chronic pain, anxiety disorders, and addiction. Another direction could be the development of more stable and bioavailable analogs of 2-(2-acetyl-1H-isoquinolin-1-yl)-N-cyclopentylacetamide for improved pharmacological properties. Additionally, further research is needed to fully understand the complex interactions between the NOP receptor and its ligands, and how 2-(2-acetyl-1H-isoquinolin-1-yl)-N-cyclopentylacetamide may impact these interactions.

Synthesis Methods

2-(2-acetyl-1H-isoquinolin-1-yl)-N-cyclopentylacetamide can be synthesized through a multi-step process involving the reaction of 2-acetylcyclopentanone with 1,2-diaminobenzene, followed by cyclization and acetylation. The final product is obtained through purification and isolation processes.

Scientific Research Applications

2-(2-acetyl-1H-isoquinolin-1-yl)-N-cyclopentylacetamide has been found to be a potent and selective antagonist of the nociceptin/orphanin FQ peptide receptor (NOP receptor), which is a G protein-coupled receptor that plays a key role in the regulation of pain, stress, anxiety, and addiction. It has been used in various studies to investigate the physiological and pathological functions of the NOP receptor and its ligands.

properties

IUPAC Name

2-(2-acetyl-1H-isoquinolin-1-yl)-N-cyclopentylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O2/c1-13(21)20-11-10-14-6-2-5-9-16(14)17(20)12-18(22)19-15-7-3-4-8-15/h2,5-6,9-11,15,17H,3-4,7-8,12H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMJDYXFKTCNIKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C=CC2=CC=CC=C2C1CC(=O)NC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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